molecular formula C16H12ClFN2O4S B2568719 N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 1261008-08-5

N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B2568719
CAS No.: 1261008-08-5
M. Wt: 382.79
InChI Key: QCLGTYFPERKOET-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic acetamide derivative characterized by a 3-chloro-4-fluorobenzyl group attached to the acetamide nitrogen and a 1,2-benzothiazol-3-one-1,1-dioxide moiety. The benzothiazol ring system, modified with sulfone (dioxido) and ketone (oxo) groups, is a critical pharmacophore associated with bioactivity in pesticides and pharmaceuticals .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O4S/c17-12-7-10(5-6-13(12)18)8-19-15(21)9-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLGTYFPERKOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the chloro and fluoro substituents on the benzyl group enhances its pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₃ClFNO₃S
Molecular Weight325.77 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the benzothiazole core and subsequent acetamide formation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of styryl-benzothiazolone analogs demonstrated potent cytotoxicity against various cancer cell lines (e.g., A549, MDA-MB-231) with IC50 values in the low micromolar range . The mechanism of action is primarily through disruption of microtubule dynamics and induction of apoptosis.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like penicillin .

Neuroprotective Effects

Research indicates potential neuroprotective effects in models of neurodegeneration. For example, similar compounds have been shown to modulate neurotransmitter levels and reduce oxidative stress in zebrafish models . This suggests that this compound may possess neuroprotective properties that warrant further investigation.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related benzothiazole derivative in human breast cancer cells. The compound induced G2/M phase arrest and apoptosis, demonstrating a mechanism involving microtubule destabilization and activation of caspase pathways .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The results indicated potential for development as a novel antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C24H25ClFN3O6S2C_{24}H_{25}ClFN_3O_6S_2 with a molecular weight of approximately 570.1 g/mol. It features a benzothiazole moiety, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Recent studies have highlighted the antimicrobial properties of compounds containing the benzothiazole structure. For instance, derivatives of sulfonamides that include benzothiazole have shown promising results against various microbial strains. A study synthesized several N-sulfonamide derivatives and evaluated their antimicrobial activity, revealing that some compounds exhibited significant inhibition against pathogens such as E. coli and Staphylococcus aureus .

Case Study: Antimicrobial Evaluation

In a comparative study, several derivatives were tested for their Minimum Inhibitory Concentration (MIC):

CompoundMIC (µg/mL)Target Pathogen
N-sulfonamide 2-pyridone derivative32E. coli
Benzothiazole derivative16Staphylococcus aureus

The results indicated that the benzothiazole-containing compounds had lower MIC values, suggesting enhanced efficacy against these pathogens.

Anti-inflammatory Potential

The compound also shows potential as an anti-inflammatory agent. Research has indicated that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. A study demonstrated that certain benzothiazole derivatives exhibited COX-II inhibitory activity comparable to established anti-inflammatory drugs .

Case Study: COX-II Inhibition

A recent investigation into various benzothiazole derivatives revealed:

CompoundIC50 (µM)Comparison Drug
Benzothiazole derivative0.5Celecoxib (0.4 µM)

This indicates that the compound may serve as a lead for developing new anti-inflammatory medications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares structural motifs with several acetamide derivatives, differing primarily in aromatic substituents and heterocyclic systems. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents/Modifications Potential Applications References
N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide C16H11ClFN2O4S* 3-chloro-4-fluorobenzyl; benzothiazol-1,1-dioxide Pesticide/Pharmaceutical
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide C16H10ClF3N2O4S 4-chloro-3-(trifluoromethyl)phenyl; benzothiazol-1,1-dioxide Pesticide (inferred)
N-(3-chloro-4-fluorophenyl)acetamide C8H7ClFNO 3-chloro-4-fluorophenyl; no heterocyclic system Intermediate/Simpler analog
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C17H16F3NO2 3-isopropoxyphenyl; trifluoromethylbenzamide Fungicide

*Inferred formula based on substituents; exact mass unverified in provided evidence.

Key Findings:

Benzothiazol Ring System : The presence of the 1,2-benzothiazol-1,1-dioxide moiety in the target compound and ’s analog is critical for bioactivity. This system mimics sulfonamide groups, enabling enzyme inhibition (e.g., via binding to ATPase or protease active sites) .

Halogen Substituents : The 3-chloro-4-fluorobenzyl group in the target compound versus the 4-chloro-3-trifluoromethylphenyl group in ’s analog highlights divergent strategies for optimizing electronic and steric effects. The trifluoromethyl group in enhances electron-withdrawing properties and lipophilicity but may reduce selectivity due to increased steric bulk .

Simpler Acetamides : Compounds like N-(3-chloro-4-fluorophenyl)acetamide () lack the benzothiazol system, resulting in reduced complexity and likely lower potency, underscoring the importance of the heterocyclic core .

Pesticidal Context: lists pesticidal compounds with halogenated aromatic systems (e.g., flutolanil), suggesting the target compound’s chloro/fluoro groups align with known agrochemical design principles .

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